BenchChemオンラインストアへようこそ!

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione

Structural Biology X-ray Crystallography Heavy Atom Derivatization

This 4-iodophenyl-substituted isoquinoline-1,3(2H,4H)-dione is a critical building block for medicinal chemistry programs targeting USP2/7 selectivity and CDK4 potency enhancement. The iodine atom provides both a heavy-atom anomalous scattering signal for macromolecular crystallography (f'' ≈ 6.9 e⁻ at Cu Kα) and a chemoselective handle for Pd-catalyzed late-stage diversification (C–I BDE ≈ 57 kcal/mol). Unlike non-halogenated analogs, this compound enables SAD/MAD phasing and precise SAR exploration where halogen identity governs biological activity. Choose this specific derivative to maintain research continuity and avoid the risk of altered target selectivity inherent in generic substitutions.

Molecular Formula C15H10INO2
Molecular Weight 363.154
CAS No. 1306115-49-0
Cat. No. B2388004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione
CAS1306115-49-0
Molecular FormulaC15H10INO2
Molecular Weight363.154
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)I
InChIInChI=1S/C15H10INO2/c16-11-5-7-12(8-6-11)17-14(18)9-10-3-1-2-4-13(10)15(17)19/h1-8H,9H2
InChIKeyJCKXRNWMZHSAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione: A Versatile Halogenated Isoquinolinedione Scaffold for Targeted Synthesis [1]


2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione (CAS 1306115-49-0) is a synthetic, halogenated derivative within the isoquinoline-1,3(2H,4H)-dione class, a chemotype known for diverse biological activities, including kinase and deubiquitinase inhibition [1]. The compound features a core isoquinolinedione structure N-substituted with a 4-iodophenyl group, providing a heavy atom handle with distinct electronic properties compared to its non-halogenated or differently halogenated analogs. This structural feature is critical for its utility in medicinal chemistry, as halogen substituents on the isoquinoline scaffold are known to dramatically influence potency and target selectivity profiles [REFS-1, REFS-2].

Why Generic 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione Substitution is Unreliable in Drug Discovery


Substituting 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione with a non-iodinated or differently substituted isoquinolinedione is not a straightforward procurement decision when targeting specific biological profiles. Peer-reviewed structure-activity relationship (SAR) studies on the isoquinoline-1,3-dione scaffold have established that the simple introduction of a halogen atom can act as a 'selectivity switch', redirecting inhibition from one deubiquitinase (USP7) to another (USP2) [1]. Furthermore, in CDK4 inhibitor development, the introduction of an iodo substituent at a specific position on the isoquinoline core is explicitly cited as a key modification that 'further enhances' inhibitory activity [2]. These class-level findings demonstrate that the presence and position of a halogen, particularly iodine, are not inert properties but are critical determinants of a compound's biological potency and selectivity, making generic substitutions a high-risk proposition for research continuity [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione Procurement


Heavy Atom Effect: Enhanced Potential for X-ray Crystallography Phasing vs. Non-Iodinated Analogs

The presence of a covalently bonded iodine atom on the N-2 phenyl substituent of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione provides a significant anomalous scattering signal for X-ray crystallography. Iodine is a classic heavy atom used for experimental phasing (SAD/MAD) to solve macromolecular structures. This property is intrinsic and quantifiable: iodine has an anomalous scattering factor (f'') of approximately 6.9 electrons at Cu Kα wavelength, whereas a hydrogen or fluorine substituent on an analog like 2-(4-fluorophenyl)isoquinoline-1,3(2H,4H)-dione would have negligible f'' values (≈0 e- and ≈0.5 e-, respectively) [1]. This makes the target compound demonstrably superior as a heavy atom derivative for phasing of protein-ligand co-crystal structures.

Structural Biology X-ray Crystallography Heavy Atom Derivatization

Unique Synthetic Utility: The C-I Bond as a Functional Handle for Late-Stage Diversification vs. C-H or C-F Analogs

The aryl iodide moiety of 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione is a superior synthetic handle compared to a non-halogenated phenyl or a fluorinated phenyl group. The C(sp2)-I bond (bond dissociation energy ≈ 57 kcal/mol) is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the analogous C(sp2)-H bond (BDE ≈ 113 kcal/mol) or C(sp2)-F bond (BDE ≈ 126 kcal/mol) [REFS-1, REFS-2]. This allows for efficient, chemoselective late-stage diversification to generate libraries of analogs from a single precursor, a route not accessible with simple 2-phenylisoquinoline-1,3(2H,4H)-dione.

Medicinal Chemistry Late-Stage Functionalization C-C Cross-Coupling

Halogen-Driven Selectivity Switch in Deubiquitinase Inhibition: Basis for Use as a USP2-Selective Probe

SAR studies on closely related isoquinoline-1,3-dione inhibitors have demonstrated that halogen substitution is not merely potency-modulating but acts as a selectivity switch between the deubiquitinases USP2 and USP7 [1]. The study found that an unsubstituted compound was a potent USP7 inhibitor, while the introduction of specific halogens, including iodine, redirected inhibition toward USP2 with an IC50 of 250 nM and an uncompetitive, reactive oxygen species (ROS)-independent mechanism [1]. 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione, bearing a critical iodine atom, is thus positioned by class-level evidence as a candidate for a USP2-selective inhibitor, a profile that non-halogenated analogs in the series cannot achieve.

Chemical Biology Deubiquitinase Inhibition Target Selectivity

Defined Applications for 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione Based on Verifiable Differentiation


Heavy Atom Derivative for De Novo Protein Crystallographic Phasing

Procure 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione specifically for use as a heavy atom derivative in macromolecular X-ray crystallography. The iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.9 e-) at standard copper wavelengths, enabling experimental phasing (SAD/MAD) methods that are impossible with the non-iodinated 2-phenyl analog. This application is supported by the established heavy atom properties of iodine in protein crystallography [1].

Central Intermediate for Late-Stage Diversification in Kinase or Deubiquitinase Inhibitor Libraries

Utilize the reactive aryl iodide moiety as a universal synthetic handle for palladium-catalyzed cross-coupling reactions [1]. The significantly weaker C-I bond (BDE ≈ 57 kcal/mol) relative to unactivated C-H or C-F bonds allows for chemoselective, late-stage diversification. This enables the rapid parallel synthesis of a focused library of isoquinoline-1,3-dione analogs for SAR exploration in targets such as CDK4, where iodine substituents are known to enhance activity [2], or USP2/7, where halogens govern selectivity [3].

Selective Probe Development for the Deubiquitinase USP2

Deploy the compound as a starting point for developing a USP2-selective chemical probe. Published SAR on the isoquinoline-1,3-dione chemotype indicates that halogen substitution is a key determinant for switching selectivity from USP7 to USP2 [1]. The iodinated compound is the appropriate starting material for this line of investigation, whereas the non-halogenated parent compound would lead to USP7 inhibitors.

Metabolic Stability Assessment and Lead Optimization in CDK4 Inhibitor Programs

Employ the iodinated isoquinolinedione core in conjunction with a 4-(benzylaminomethylene) headpiece to assess the combined effects on CDK4 potency and metabolic stability. SAR evidence shows that an iodo substituent at a specific core position 'further enhances' CDK4 inhibitory activity [2]. This creates a procurement rationale for programs needing to simultaneously optimize potency and address metabolic liabilities associated with phenolic headpieces [2].

Quote Request

Request a Quote for 2-(4-Iodophenyl)isoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.